N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Description
N-[1-(3-Methoxyphenyl)-5-oxopyryrrolidin-3-yl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 3-methoxyphenyl group and a naphthalene-2-sulfonamide moiety. The pyrrolidinone ring introduces conformational rigidity, while the 3-methoxyphenyl and naphthalene groups contribute to electronic and steric properties critical for molecular interactions. Structural validation via crystallography (e.g., SHELX programs ) and computational analysis of ring puckering (using Cremer-Pople coordinates ) would be essential to confirm its three-dimensional conformation and stability.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-19-8-4-7-18(13-19)23-14-17(12-21(23)24)22-28(25,26)20-10-9-15-5-2-3-6-16(15)11-20/h2-11,13,17,22H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHARFHICPUVWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the pyrrolidinone ring through a cyclization reaction involving a suitable amine and a carbonyl compound. The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. Finally, the naphthalene sulfonamide moiety is attached through a sulfonation reaction, often using sulfonyl chloride as the sulfonating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrrolidinone ring can produce alcohol derivatives.
Scientific Research Applications
Synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrrolidine ring followed by the introduction of the naphthalene sulfonamide moiety. Characterization of the final product is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
General Synthetic Pathway
- Formation of Pyrrolidine Derivative : The reaction of appropriate precursors leads to the formation of a 5-oxopyrrolidine.
- Naphthalene Sulfonamide Coupling : The pyrrolidine derivative is then coupled with naphthalene sulfonamide under acidic or basic conditions.
- Purification : The final compound is purified through recrystallization or chromatographic methods.
Antiproliferative Effects
This compound has shown promising antiproliferative effects against various cancer cell lines. For example, studies have indicated significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Table 1: Antiproliferative Activity of Naphthalene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.51 ± 0.03 |
| This compound | A549 | 0.33 ± 0.01 |
The mechanism behind its antiproliferative activity is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Recent research has identified this compound as a potent inhibitor of FABP4, a protein associated with metabolic disorders like diabetes and obesity. Its binding affinity has been shown to be comparable to existing FABP4 inhibitors, indicating its potential for therapeutic applications in metabolic diseases.
Table 2: Binding Affinities of Naphthalene Derivatives to FABP4
| Compound | Binding Affinity (Kd) |
|---|---|
| This compound | Comparable to BMS309403 |
Diabetes Management
In vivo studies have demonstrated that derivatives similar to this compound can significantly improve glucose metabolism in diabetic mouse models. These findings suggest a potential role for this compound in developing treatments for metabolic disorders.
Cancer Treatment
The antiproliferative properties observed in various cancer cell lines indicate that this compound could be developed into effective chemotherapeutics. Its ability to inhibit tubulin polymerization positions it as a candidate for further development in oncology.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can contribute to the overall stability of the compound in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Structural Variations: The target compound’s naphthalene-2-sulfonamide distinguishes it from analogs with naphthalene-1-sulfonamide () or dimethylamino-substituted naphthalene (). The position of the sulfonamide group on the naphthalene ring significantly impacts steric and electronic interactions . The pyrrolidinone core in the target compound contrasts with the dihydroisoquinoline () or pyridine () cores in analogs.
Synthetic Routes: Sulfonylation reactions using sulfonyl chlorides and bases like NaH or triethylamine are common across these compounds (). The target compound likely follows a similar pathway, involving reaction of a pyrrolidinone-amine intermediate with naphthalene-2-sulfonyl chloride.
However, replacing the dihydroisoquinoline sulfonyl group with naphthalene-2-sulfonamide (as in the target) could alter pharmacokinetic properties such as solubility or membrane permeability . The dimethylamino group in ’s compound introduces strong electron-donating effects, which may enhance binding to cationic binding pockets in enzymes, whereas the methoxyphenyl group in the target compound offers moderate electron-donating capacity .
Conformational Analysis: The pyrrolidinone ring’s puckering (modeled via Cremer-Pople coordinates ) could influence the spatial orientation of the 3-methoxyphenyl and sulfonamide groups.
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological profile, including its synthesis, biological assays, and potential therapeutic applications.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O4S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 896311-17-4 |
| LogP | 3.5547 |
| Polar Surface Area | 47.994 Ų |
This sulfonamide derivative is notable for its structural features, which may contribute to its biological activity, particularly in targeting specific enzymes and receptors.
Research indicates that compounds with a sulfonamide structure often exhibit inhibitory effects on various enzymes, including carbonic anhydrases (CAs) and kinases. The specific interactions of this compound with these targets are critical for understanding its therapeutic potential.
Inhibition of Carbonic Anhydrases
A study utilizing artificial neural networks (ANN) predicted that compounds similar to this sulfonamide could effectively inhibit human carbonic anhydrase II and IX. These enzymes are implicated in several physiological processes, including pH regulation and tumor growth, making them attractive targets for cancer therapy .
Antiproliferative Effects
In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to it showed IC50 values ranging from 8.4 to 10.4 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
Table: Cytotoxicity Data Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | MCF-7 | 9.7 |
| 5 | HepG2 | 8.8 |
| Sorafenib | MCF-7 | 10.8 |
| Sorafenib | HepG2 | 10.2 |
These findings suggest that the compound may induce apoptosis in cancer cells, a mechanism supported by increased levels of caspase-3 activity observed in treated cells .
Selectivity and Safety Profile
Further studies assessed the cytotoxicity of this compound against normal cell lines, revealing a favorable selectivity profile with lower toxicity compared to cancer cells. For example, the IC50 values against normal adult liver epithelial cells were significantly higher than those against cancerous cells, indicating a potential therapeutic window for clinical applications .
Case Studies and Applications
Several case studies have highlighted the potential applications of this compound in oncology:
- VEGFR Inhibition : Similar compounds have demonstrated efficacy as inhibitors of vascular endothelial growth factor receptor (VEGFR), crucial for tumor angiogenesis .
- Antibacterial Activity : Other derivatives featuring the oxopyrrolidine moiety have shown promising antibacterial and antifungal activities, suggesting a broader spectrum of biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
